2(3H)-Furanone, dihydro-4-hydroxy-

Description

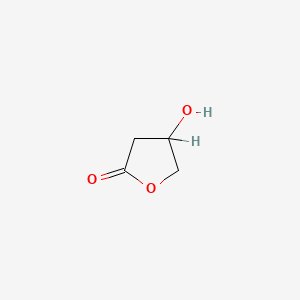

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDDLSHBRSNCBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872986 | |

| Record name | beta-Hydroxybutyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-16-9 | |

| Record name | 3,4-Dihydroxybutanoic acid gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5469-16-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Hydroxybutyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-hydroxy-γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBUTYROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M94O5FN60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2(3H)-Furanone, dihydro-4-hydroxy-

For Researchers, Scientists, and Drug Development Professionals

Introduction

2(3H)-Furanone, dihydro-4-hydroxy-, also known as 4-hydroxy-γ-butyrolactone, is a fascinating five-membered lactone that has garnered significant interest in the scientific community. Its versatile chemical nature and presence in various natural sources make it a valuable chiral building block in synthetic organic chemistry and a molecule with intriguing biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in modulating bacterial communication through quorum sensing.

Chemical and Physical Properties

2(3H)-Furanone, dihydro-4-hydroxy- is a polar molecule with the chemical formula C₄H₆O₃ and a molecular weight of 102.09 g/mol .[1] Its structure features a saturated furanone ring with a hydroxyl group at the 4-position, which is key to its chemical reactivity and biological function. The presence of this hydroxyl group allows it to act as a hydrogen bond donor, facilitating interactions with biomolecules such as proteins and enzymes.[1]

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 4-hydroxyoxolan-2-one. However, it is commonly referred to by a variety of synonyms in scientific literature, including:

-

4-Hydroxydihydrofuran-2(3H)-one[2]

-

4-Hydroxy-gamma-butyrolactone

-

Dihydro-4-hydroxy-2(3H)-furanone[2]

-

γ-Hydroxybutyrolactone

-

4-Hydroxy-tetrahydrofuran-2-one

Its unique CAS Registry Number is 5469-16-9.[2]

Quantitative Data

A summary of the key physicochemical properties of 2(3H)-Furanone, dihydro-4-hydroxy- and its parent compound, γ-butyrolactone, is presented in the tables below for easy comparison.

Table 1: Physicochemical Properties of 2(3H)-Furanone, dihydro-4-hydroxy- and γ-Butyrolactone

| Property | 2(3H)-Furanone, dihydro-4-hydroxy- | γ-Butyrolactone (for comparison) | Reference |

| Molecular Formula | C₄H₆O₃ | C₄H₆O₂ | [1][2],[3] |

| Molecular Weight | 102.09 g/mol | 86.09 g/mol | [1],[3] |

| Melting Point | Not available | -45 °C | [3] |

| Boiling Point | Not available | 204-205 °C | [3] |

| Density | Not available | 1.12 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | Not available | 1.436 | [3] |

| Water Solubility | Miscible | Miscible | [4] |

| logP | Not available | -0.566 at 25°C | [3] |

Table 2: Spectral Data for 2(3H)-Furanone, dihydro-4-hydroxy-

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Data not explicitly found in a compiled format. |

| ¹³C NMR | Data available but requires compilation from spectral databases. |

| Mass Spectrometry (MS) | Data available from NIST WebBook and other spectral databases.[2] |

| Infrared (IR) Spectroscopy | Data not explicitly found in a compiled format. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of 2(3H)-Furanone, dihydro-4-hydroxy-. These protocols are compiled from various sources and are intended to serve as a guide for laboratory practice.

Synthesis of 2(3H)-Furanone, dihydro-4-hydroxy-

A common synthetic route to γ-butyrolactones involves the reduction of corresponding succinic anhydrides or maleic anhydrides. The following is a generalized protocol for the synthesis of 4-hydroxy-γ-butyrolactone.

Materials:

-

Succinic anhydride (B1165640) or a suitable derivative

-

Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH₄))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

-

Deionized water

-

Hydrochloric acid (HCl) for acidification

-

Drying agent (e.g., anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the starting anhydride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution in an ice bath. Slowly add the reducing agent (e.g., NaBH₄) portion-wise to control the reaction temperature and prevent excessive foaming.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water, followed by acidification with dilute HCl until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography

The crude product can be purified by silica (B1680970) gel column chromatography.

Materials:

-

Crude 2(3H)-Furanone, dihydro-4-hydroxy-

-

Silica gel (60-120 mesh)

-

Eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

-

Chromatography column

-

Collection tubes or flasks

-

TLC plates and visualization reagents

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity of the eluent to separate the components.

-

Fraction Collection: Collect fractions and monitor the separation using TLC.

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like 2(3H)-Furanone, dihydro-4-hydroxy-.

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Agilent 5975C or similar.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

Sample Preparation:

-

Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Biological Activity and Signaling Pathways

Furanone derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] A significant area of research focuses on their ability to interfere with bacterial communication, a process known as quorum sensing (QS).

Quorum Sensing Inhibition in Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a complex quorum-sensing network to regulate the expression of virulence factors and biofilm formation.[5][6][7] This network involves multiple signaling systems, with the las and rhl systems being the most well-characterized.[5]

The las system is controlled by the transcriptional regulator LasR and its autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). The rhl system is regulated by RhlR and its autoinducer, N-butanoyl-L-homoserine lactone (C4-HSL).[8]

2(3H)-Furanone, dihydro-4-hydroxy- and other furanone derivatives can act as antagonists to these QS receptors. Due to their structural similarity to the acyl-homoserine lactone (AHL) signaling molecules, they can competitively bind to the ligand-binding domains of LasR and RhlR. This binding prevents the native autoinducers from activating the receptors, thereby inhibiting the downstream signaling cascade that leads to the expression of virulence genes and the formation of biofilms.[9]

Diagram 1: Quorum Sensing Inhibition by 2(3H)-Furanone, dihydro-4-hydroxy- in Pseudomonas aeruginosa

Caption: Competitive inhibition of LasR and RhlR receptors by 2(3H)-Furanone, dihydro-4-hydroxy-.

Diagram 2: Experimental Workflow for Synthesis and Purification

Caption: A typical workflow for the synthesis and purification of 2(3H)-Furanone, dihydro-4-hydroxy-.

Conclusion

2(3H)-Furanone, dihydro-4-hydroxy- is a molecule of significant interest due to its utility as a chiral synthon and its potential as a novel antimicrobial agent. Its ability to interfere with bacterial quorum sensing presents a promising avenue for the development of anti-virulence therapies that may circumvent the challenges of traditional antibiotic resistance. The experimental protocols and data presented in this guide are intended to facilitate further research into this versatile compound and its applications in drug discovery and development. Further studies are warranted to fully elucidate its mechanism of action and to explore the structure-activity relationships of its derivatives for enhanced therapeutic potential.

References

- 1. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]

- 2. 2(3H)-Furanone, dihydro-4-hydroxy- [webbook.nist.gov]

- 3. 96-48-0 CAS MSDS (Gamma Butyrolactone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-BUTYROLACTONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative [mdpi.com]

- 6. Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roles of Pseudomonas aeruginosa las and rhl quorum-sensing systems in control of elastase and rhamnolipid biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Dihydro-4-hydroxy-2(3H)-furanone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-4-hydroxy-2(3H)-furanone, a member of the furanone family, is a naturally occurring lactone found in various plant species. This technical guide provides a comprehensive overview of its presence in the plant kingdom, detailing its quantitative occurrence, methodologies for its isolation and analysis, and a plausible biosynthetic pathway. The information presented herein is intended to support research and development efforts in phytochemistry, natural product chemistry, and drug discovery.

Natural Occurrence and Quantitative Data

Dihydro-4-hydroxy-2(3H)-furanone has been identified in several plant species, most notably in saffron (Crocus sativus).[1] Its presence has also been reported in Anoectochilus formosanus and the fungus Climacodon septentrionalis.[1] Quantitative analyses have been performed, primarily on saffron, to determine the concentration of this compound. The data from these studies are summarized below.

| Plant Species | Plant Part | Compound | Concentration (g/kg of saffron) | Analytical Method | Reference |

| Crocus sativus | Stigmas | Dihydro-4-hydroxy-2(3H)-furanone | 0.5 (average) | GC-MS/FID | [2] |

| Crocus sativus | Stigmas | Dihydro-4-hydroxy-2(3H)-furanone | 16.3 (maximum) | GC-MS/FID | [2] |

| Crocus sativus | Stigmas | Dihydro-4-hydroxy-2(3H)-furanone | Not specified (24.41% of total methanolic extract) | GC-MS | [3] |

Experimental Protocols

The isolation and quantification of dihydro-4-hydroxy-2(3H)-furanone from plant matrices typically involve extraction followed by chromatographic analysis. The following is a representative protocol based on methodologies reported for the analysis of volatile and semi-volatile compounds in saffron.

Sample Preparation and Extraction

-

Objective: To extract dihydro-4-hydroxy-2(3H)-furanone from the plant material.

-

Apparatus and Reagents:

-

Dried plant material (e.g., saffron stigmas)

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Vials for GC-MS analysis

-

-

Procedure:

-

Weigh 100 mg of finely ground, dried plant material.

-

Add 2 mL of methanol to the plant material in a suitable vessel.

-

Place the vessel in an ultrasonic bath for 30 minutes to facilitate extraction.

-

Centrifuge the mixture at 5000 rpm for 10 minutes to pellet the solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To identify and quantify dihydro-4-hydroxy-2(3H)-furanone in the extract.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Typical GC-MS Parameters:

-

Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 5 °C/min.

-

Final hold: 250 °C for 5 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

-

Identification and Quantification:

-

Identification of dihydro-4-hydroxy-2(3H)-furanone is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum of dihydro-4-hydroxy-2(3H)-furanone will show characteristic fragments.

-

Quantification is performed by creating a calibration curve using standard solutions of known concentrations of dihydro-4-hydroxy-2(3H)-furanone. The peak area of the compound in the sample is then used to determine its concentration from the calibration curve.

-

Visualizations

Proposed Biosynthetic Pathway

While the specific biosynthetic pathway for dihydro-4-hydroxy-2(3H)-furanone in plants has not been fully elucidated, a plausible route can be proposed based on known metabolic pathways. It is hypothesized that the pathway originates from intermediates of the Krebs cycle, such as succinic acid or succinyl-CoA.

Caption: Proposed biosynthetic pathway of dihydro-4-hydroxy-2(3H)-furanone from succinyl-CoA.

Experimental Workflow

The general workflow for the analysis of dihydro-4-hydroxy-2(3H)-furanone from plant material is a multi-step process.

Caption: General experimental workflow for the analysis of dihydro-4-hydroxy-2(3H)-furanone.

References

The Biological Landscape of 4-hydroxytetrahydrofuran-2-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxytetrahydrofuran-2-one, a derivative of the γ-butyrolactone (GBL) scaffold, is a molecule of interest within the broader class of lactones, which are known for their diverse biological activities. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of direct research on the specific biological effects and mechanisms of action of 4-hydroxytetrahydrofuran-2-one. The vast majority of available data focuses on its parent compound, γ-butyrolactone (GBL), and its rapid in vivo conversion to the psychoactive compound γ-hydroxybutyric acid (GHB). This guide, therefore, provides an in-depth analysis of the biological activities of GBL and its metabolite GHB as a scientifically pertinent surrogate to understand the potential effects of 4-hydroxytetrahydrofuran-2-one. This document summarizes the known pharmacology, toxicology, and mechanisms of action of GBL/GHB, presents generalized experimental protocols for assessing lactone bioactivity, and visualizes the primary signaling pathway associated with GHB.

Introduction

Lactones, cyclic esters found in numerous natural products, are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] The γ-butyrolactone (GBL) ring is a privileged structure in medicinal chemistry due to its presence in various biologically active molecules.[1][3] 4-hydroxytetrahydrofuran-2-one, as a hydroxylated derivative of GBL, possesses structural features that suggest potential biological relevance. However, specific studies detailing its bioactivity are currently lacking in the public domain.

This technical guide addresses this information gap by focusing on the well-documented biological profile of γ-butyrolactone (GBL). GBL is readily absorbed and rapidly hydrolyzed in the bloodstream by lactonase enzymes into γ-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system (CNS) depressant.[4][5] Therefore, the biological effects of GBL are predominantly attributable to the actions of GHB.

Biological Activity and Effects of γ-Butyrolactone (GBL) and its Metabolite γ-Hydroxybutyric Acid (GHB)

The primary biological effect of GBL is its function as a prodrug for GHB.[4][5] Once converted, GHB exerts its effects on the central nervous system, leading to a range of dose-dependent responses.

Pharmacokinetics and Metabolism

GBL is a colorless, water-miscible liquid that is more lipophilic than GHB, allowing for rapid absorption and higher bioavailability.[4] The conversion of GBL to GHB is catalyzed by paraoxonase (lactonase) enzymes present in the blood.[4] The metabolism of GBL is rapid, and its effects are therefore faster in onset but shorter in duration compared to direct administration of GHB.[4]

Mechanism of Action and Signaling Pathways

GHB is an endogenous compound in the mammalian brain and acts on two distinct receptor types:

-

GHB Receptor (GHB-R): A specific, high-affinity receptor for GHB.

-

GABAB Receptor: A metabotropic receptor for the inhibitory neurotransmitter γ-aminobutyric acid (GABA). GHB is a weak partial agonist at GABAB receptors.

At physiological concentrations, GHB's effects are believed to be mediated by the GHB receptor. At higher, pharmacological concentrations, its sedative-hypnotic effects are primarily due to its action at GABAB receptors.[6] The activation of GABAB receptors by GHB leads to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and inhibition of neurotransmitter release.

Physiological and Toxicological Effects

The effects of GBL/GHB are dose-dependent and can range from euphoria and disinhibition at low doses to sedation, hypnosis, and coma at higher doses.[7] Due to its sedative properties, it has been used illicitly as a "date rape" drug.[7]

Table 1: Dose-Dependent Effects of GBL/GHB

| Dosage Range | Primary Effects | Potential Adverse Effects |

| Low | Euphoria, increased sociability, disinhibition | Drowsiness, dizziness, nausea |

| Moderate | Sedation, hypnosis, slurred speech | Vomiting, confusion, ataxia |

| High | Unconsciousness, coma, respiratory depression | Seizures, bradycardia, death |

Note: This table provides a general overview. Effects can vary significantly based on individual tolerance, metabolism, and co-ingestion of other substances, particularly alcohol.[7]

Experimental Protocols for Biological Activity Assessment of Lactones

Given the lack of specific experimental data for 4-hydroxytetrahydrofuran-2-one, this section provides generalized protocols for assessing the biological activity of lactones, which could be adapted for future studies on this compound.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8][9]

Materials:

-

Test lactone compound

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., ampicillin)

-

Negative control (vehicle, e.g., DMSO)

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Prepare a stock solution of the test lactone in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the lactone stock solution in the broth medium.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well.

-

Include positive and negative controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring absorbance.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

-

Test lactone compound

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test lactone for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Conclusion and Future Directions

While direct biological data for 4-hydroxytetrahydrofuran-2-one is currently unavailable, its structural relationship to γ-butyrolactone provides a strong basis for predicting its potential biological activity. It is highly probable that 4-hydroxytetrahydrofuran-2-one would also act as a prodrug for a hydroxylated derivative of GHB, potentially exhibiting similar, albeit modified, CNS effects.

Future research should focus on the synthesis and in vitro and in vivo characterization of 4-hydroxytetrahydrofuran-2-one. Key studies would include:

-

Pharmacokinetic studies: To determine its rate of hydrolysis to the corresponding GHB derivative and its overall metabolic fate.

-

Receptor binding assays: To assess its affinity for GHB and GABAB receptors.

-

In vitro cytotoxicity and antimicrobial screening: To explore other potential biological activities beyond its expected CNS effects.

-

In vivo behavioral studies: To characterize its physiological and behavioral effects in animal models.

Such studies are essential to elucidate the specific biological activity and effects of 4-hydroxytetrahydrofuran-2-one and to determine its potential as a novel pharmacological agent or its toxicological risk.

References

- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 5. Gamma-Butyrolactone [bionity.com]

- 6. The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gamma Butyrolactone (GBL): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Technical Guide: (+/-)-3-Hydroxy-γ-butyrolactone (CAS 5469-16-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of the compound correctly associated with CAS number 5469-16-9: (+/-)-3-Hydroxy-γ-butyrolactone. This molecule, also known as 4-hydroxydihydrofuran-2(3H)-one, is a crucial chiral building block in the pharmaceutical industry. Due to significant confusion in commercial supplier databases, this paper clarifies that CAS 5469-16-9 does not pertain to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, whose correct CAS number is 73963-42-5. This document consolidates key physicochemical data, details common experimental protocols for its synthesis and analysis, and presents logical workflows for its preparation and characterization.

Chemical Identity and Structure

Initially, a notable discrepancy exists in public databases regarding CAS 5469-16-9. Authoritative sources such as the NIST Chemistry WebBook and PubChem definitively identify this CAS number with (+/-)-3-Hydroxy-γ-butyrolactone. It is a five-membered lactone ring featuring a hydroxyl group on the carbon atom beta to the carbonyl group (C3 position). This hydroxyl group introduces a chiral center, making the molecule exist as two enantiomers, (R) and (S). The racemic mixture is denoted as (+/-)-3-Hydroxy-γ-butyrolactone.

-

IUPAC Name: 4-hydroxyoxolan-2-one[1]

-

Synonyms: (+/-)-3-Hydroxy-gamma-butyrolactone, 4-Hydroxydihydrofuran-2(3H)-one, 3,4-Dihydroxybutanoic acid γ-lactone[1][2]

-

Chemical Structure:

(Image Source: PubChem CID 95652)

Physicochemical and Spectroscopic Properties

The physical and chemical properties of (+/-)-3-Hydroxy-γ-butyrolactone are summarized below. These properties are crucial for its handling, storage, and application in synthesis.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Melting Point | 68 °C | [2][5] |

| Boiling Point | 98-100 °C at 0.3 mmHg | [4][5] |

| Density | 1.241 - 1.393 g/cm³ | [2][4] |

| Refractive Index (n²⁰/D) | 1.464 | [4][5] |

| Water Solubility | Miscible | [4] |

| logP (Octanol/Water) | -0.706 | [6] |

| pKa (Predicted) | 12.87 ± 0.20 |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Data | Availability / Key Information | Reference(s) |

| ¹H NMR | Spectrum available | [5][7] |

| ¹³C NMR | Spectrum available | [5] |

| Mass Spectrum (EI) | Spectrum available in NIST WebBook | [5] |

| IR Spectrum | Data available | |

| Kovats Retention Index | Standard non-polar: 1153-1185; Standard polar: 2457 | [1] |

Biological Significance and Applications

(+/-)-3-Hydroxy-γ-butyrolactone, particularly its enantiomerically pure forms, serves as a high-value chiral synthon in the pharmaceutical industry.[8] The specific stereochemistry of the hydroxyl group is fundamental to the biological activity of the final active pharmaceutical ingredients (APIs).

-

(S)-Enantiomer: It is a key intermediate for synthesizing prominent drugs such as the cholesterol-lowering medication Atorvastatin (Lipitor®) and the antibiotic Linezolid (Zyvox®).[4]

-

γ-Butyrolactones (GBLs) in Nature: The γ-butyrolactone scaffold is a privileged structure found in many natural products with a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[9][10]

-

Metabolic Fate: In vivo, γ-butyrolactone can be converted to γ-hydroxybutyrate (GHB) by lactonases. GHB is a neurotransmitter and central nervous system depressant.[11]

Below is a diagram illustrating the metabolic conversion of GBL to GHB.

References

- 1. 3,4-Dihydroxybutanoic acid gamma-lactone | C4H6O3 | CID 95652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemscene.com [chemscene.com]

- 4. (S)-3-Hydroxy-gamma-butyrolactone | 7331-52-4 | Benchchem [benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. 2(3H)-Furanone, dihydro-4-hydroxy- (CAS 5469-16-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

The Antimicrobial Arsenal of Dihydro-4-hydroxy-furanones: A Technical Guide to Mechanisms of Action

For Immediate Release

A Deep Dive into the Antimicrobial and Quorum Sensing Inhibitory Properties of Dihydro-4-hydroxy-furanones and Related Compounds for Researchers, Scientists, and Drug Development Professionals.

This technical guide elucidates the antimicrobial mechanisms of dihydro-4-hydroxy-furanones and structurally related furanone compounds. While specific research on dihydro-4-hydroxy-furanones is emerging, this document draws upon comprehensive data from closely related furanone derivatives to present a detailed overview of their primary modes of action, focusing on quorum sensing inhibition, direct antimicrobial effects, and biofilm disruption.

Core Mechanism: Interference with Bacterial Communication (Quorum Sensing)

The predominant mechanism by which many furanone derivatives exert their antimicrobial effect is through the disruption of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, leading to the production of virulence factors and the formation of biofilms. Furanones, due to their structural similarity to native signaling molecules like N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria, can act as competitive inhibitors, effectively silencing this communication.

A notable example is the activity of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a non-halogenated furanone, against Pseudomonas aeruginosa. Studies have shown that sub-inhibitory concentrations of HDMF can significantly reduce the production of QS-controlled virulence factors. This inhibition is believed to be reversible and competitive, suggesting that HDMF vies with the natural AHL signal molecules for binding to their cognate receptors, such as LasR.[1] The disruption of the QS cascade leads to a downstream reduction in the expression of genes responsible for virulence and biofilm formation.[1]

The following diagram illustrates the general principle of quorum sensing inhibition by furanone compounds.

References

2(3H)-Furanone, dihydro-4-hydroxy- comprehensive literature review

This comprehensive guide provides a detailed overview of 2(3H)-Furanone, dihydro-4-hydroxy-, also known as γ-hydroxybutyrolactone (GHBL). It is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, natural occurrence, and biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing knowledge and provides representative protocols and data from closely related furanone derivatives to facilitate future research.

Chemical and Physical Properties

2(3H)-Furanone, dihydro-4-hydroxy- is a heterocyclic organic compound belonging to the furanone family. It is a saturated gamma-lactone with a hydroxyl group at the 4-position. The presence of a chiral center at the C4 position means that it can exist as two enantiomers, (R)- and (S)-dihydro-4-hydroxy-2(3H)-furanone. The stereochemistry of this hydroxyl group is crucial for its biological activity and its utility as a chiral building block in organic synthesis.[1]

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₃ | [2] |

| Molecular Weight | 102.09 g/mol | [2] |

| CAS Number | 5469-16-9 | [2] |

| IUPAC Name | Dihydro-4-hydroxy-2(3H)-furanone | [2] |

| Synonyms | γ-Hydroxybutyrolactone, 4-Hydroxydihydrofuran-2(3H)-one | [2] |

| InChI Key | FUDDLSHBRSNCBV-UHFFFAOYSA-N | [2] |

| LogP (calculated) | -0.706 | [3] |

Synthesis and Manufacturing

Potential Synthetic Routes:

-

From Malic Acid: A common precursor for chiral γ-lactones is malic acid, which can be converted to the target molecule through selective reduction of its ester derivatives.[4]

-

From 3,4-Dihydroxybutanoic Acid: The cyclization of 3,4-dihydroxybutanoic acid or its salts can yield dihydro-4-hydroxy-2(3H)-furanone.[5][6][7][8][9] This precursor can be obtained from the degradation of carbohydrates.[6]

-

Reduction of 4-Hydroxy-2-oxobutanoic Acid: The reduction of the keto group in 4-hydroxy-2-oxobutanoic acid can lead to the formation of the corresponding dihydroxy acid, which can then cyclize to the lactone.[10][11]

Below is a generalized workflow for the synthesis of a furanone derivative, which could be adapted for the synthesis of dihydro-4-hydroxy-2(3H)-furanone.

Natural Occurrence

2(3H)-Furanone, dihydro-4-hydroxy- has been identified in various natural sources, spanning from plants to mammals. Its presence in several medicinal plants suggests a potential role in their biochemical pathways or defense mechanisms.[1]

Known Natural Sources:

-

Plants: It has been reported in medicinal plants such as Crocus sativus (saffron), Anoectochilus formosanus, and Climacodon septentrionalis.[1]

Biological Activities and Potential Applications

Furanones as a chemical class are known for a wide range of biological activities.[1] While specific data for dihydro-4-hydroxy-2(3H)-furanone is scarce, the activities of its derivatives suggest several potential applications.

Antimicrobial Activity

Furanone derivatives have demonstrated significant antimicrobial properties.[12] They are believed to exert their effects by disrupting microbial cell membranes and interfering with essential metabolic processes.[1] Some furanones have also been shown to inhibit quorum sensing, a bacterial communication system crucial for virulence and biofilm formation.[1]

Quantitative Data for Furanone Derivatives (Antimicrobial Activity):

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Furanone F105 | Staphylococcus aureus | 8 - 10 | [12] |

| Furanone F105 | Klebsiella pneumoniae | >128 | [12] |

| Furanone C-30 | Pseudomonas aeruginosa | 256-512 | [12] |

| Various Spiropyrrolidines | Bacillus subtilis | 32 | [13] |

| Various Spiropyrrolidines | Gram-negative bacteria | 64 - 125 | [13] |

Anti-inflammatory Activity

Certain furanone derivatives have shown potent anti-inflammatory effects. Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response.

Quantitative Data for Furanone Derivatives (Anti-inflammatory Activity):

| Compound | Assay | IC₅₀ (µM) | Reference |

| 4,5-diaryl-3-hydroxy-2(5H)-furanone derivative | COX-1 Inhibition | 2.8 | [14] |

| Diarylpentanoid derivative | Nitric Oxide Suppression | 4.9 | [15] |

Neuroprotective Activity

Some γ-butyrolactone derivatives have been investigated for their neuroprotective effects, showing potential in protecting against cytotoxicity in neuronal cells.[4] This suggests that dihydro-4-hydroxy-2(3H)-furanone could be a scaffold for the development of novel neuroprotective agents.

Experimental Protocols

Due to the lack of specific published protocols for 2(3H)-Furanone, dihydro-4-hydroxy-, this section provides representative, detailed methodologies for key assays based on protocols for related furanone derivatives.

Representative Synthesis Protocol: Cyclization of 3,4-Dihydroxybutanoic Acid

This protocol is a hypothetical adaptation for the synthesis of dihydro-4-hydroxy-2(3H)-furanone.

-

Preparation of Starting Material: Obtain or synthesize 3,4-dihydroxybutanoic acid.[6][7][8][9]

-

Acid-Catalyzed Cyclization:

-

Dissolve 3,4-dihydroxybutanoic acid in a suitable solvent (e.g., toluene).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.[16][17]

-

Preparation of Inoculum: Culture the test microorganism overnight and adjust the turbidity to a 0.5 McFarland standard. Dilute to the final inoculum concentration.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the appropriate broth medium.

-

Inoculation: Add the prepared microbial inoculum to each well. Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Anti-inflammatory Assay: COX-2 Inhibition Assay

This protocol is a general guide for a colorimetric COX-2 inhibitor screening assay.[18][19][20][21][22]

-

Reagent Preparation: Prepare reaction buffer, heme, and human recombinant COX-2 enzyme solution.

-

Assay Setup: In a 96-well plate, add reaction buffer, heme, and COX-2 enzyme to wells for the 100% initial activity control and inhibitor test samples.

-

Inhibitor Addition: Add the test compound (dissolved in a suitable solvent like DMSO) to the inhibitor wells and the solvent vehicle to the control wells.

-

Pre-incubation: Incubate the plate for a defined time (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the substrate (e.g., arachidonic acid).

-

Measurement: After a specific reaction time, stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric or fluorescence).

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathways

While the direct interaction of dihydro-4-hydroxy-2(3H)-furanone with specific signaling pathways is not well-documented, furanone derivatives are known to interfere with bacterial quorum sensing (QS). QS is a cell-density dependent signaling mechanism that regulates virulence gene expression in many pathogenic bacteria. Furanones can act as antagonists to the signaling molecules (e.g., acyl-homoserine lactones or AHLs) in these systems.

The proposed mechanism of QS inhibition by furanones involves competitive binding to the LuxR-type transcriptional regulators. This prevents the binding of the natural AHL signal, thereby inhibiting the transcription of target virulence genes.

Future Directions

The versatile chemical nature and the presence of 2(3H)-Furanone, dihydro-4-hydroxy- in biological systems make it an interesting molecule for further investigation. Future research should focus on:

-

Development of robust and scalable synthetic methods, particularly for the enantiomerically pure forms.

-

Comprehensive biological screening to elucidate its specific antimicrobial, anti-inflammatory, and neuroprotective properties.

-

Determination of quantitative data such as MIC and IC₅₀ values for a range of targets.

-

In-depth studies on its mechanism of action, including its interaction with specific signaling pathways.

-

Pharmacokinetic and toxicological profiling to assess its potential as a therapeutic agent.

By addressing these knowledge gaps, the full potential of 2(3H)-Furanone, dihydro-4-hydroxy- in drug discovery and development can be realized.

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-Quorum Sensing Activity of Forsythia suspense on Chromobacterium violaceum and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 3,4-Dihydroxybutanoic Acid | High-Purity Research Chemical [benchchem.com]

- 8. hmdb.ca [hmdb.ca]

- 9. 3,4-Dihydroxybutanoic acid | C4H8O4 | CID 150929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Hydroxy-2-oxobutanoic Acid|CAS 22136-38-5 [benchchem.com]

- 11. 4-Hydroxy-2-oxobutanoic acid | C4H6O4 | CID 11963036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]

- 13. benchchem.com [benchchem.com]

- 14. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 22. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Role of 4-hydroxy-2-oxolanone in bacterial quorum sensing.

An In-depth Technical Guide on the Role of γ-Butyrolactones in Bacterial Quorum Sensing, with a Focus on the 4-Hydroxy-2-Oxolanone Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In a variety of bacteria, particularly within the phylum Actinobacteria, this process is mediated by a class of signaling molecules known as γ-butyrolactones (GBLs). These molecules are characterized by a core 4-hydroxy-2-oxolanone (also known as 3-hydroxy-γ-butyrolactone) chemical structure, which is typically substituted with a side chain that confers biological specificity. While the unsubstituted 4-hydroxy-2-oxolanone is not recognized as a natural quorum sensing signal, its substituted derivatives are crucial for regulating a wide range of physiological processes, most notably antibiotic production and morphological differentiation in Streptomyces species. This guide provides a comprehensive overview of the role of GBLs in bacterial quorum sensing, detailing their biosynthesis, signaling pathways, and the experimental methods used for their study.

Introduction to γ-Butyrolactones in Quorum Sensing

Gamma-butyrolactones (GBLs) are a family of bacterial signaling molecules that play a pivotal role in the regulation of secondary metabolism and cellular development.[1] These molecules, often referred to as bacterial hormones, are structurally analogous to the N-acyl homoserine lactones (AHLs) used by Gram-negative bacteria for quorum sensing.[2] The specificity of GBL signaling is largely determined by the nature of the 2-acyl and 3-hydroxymethyl substituents on the 4-hydroxy-2-oxolanone core.[3]

The most extensively studied GBL is the A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) from Streptomyces griseus, which triggers streptomycin (B1217042) production and sporulation at nanomolar concentrations.[4][5] The discovery and characterization of the A-factor system have provided a foundational model for understanding GBL-mediated quorum sensing.[6][7]

The A-factor Signaling Pathway in Streptomyces griseus

The A-factor signaling cascade in S. griseus is a well-elucidated model for GBL-mediated gene regulation.[4] This pathway is initiated by the accumulation of A-factor to a threshold concentration, leading to its binding to a cytoplasmic receptor, ArpA.

Signaling Pathway Overview:

-

A-factor Synthesis: The biosynthesis of A-factor is a multi-step process, with the key enzyme being AfsA.[4]

-

Receptor Binding: At low concentrations, the A-factor receptor protein, ArpA, exists as a dimer and binds to the promoter region of the adpA gene, repressing its transcription.[6]

-

Derepression of adpA: As the extracellular concentration of A-factor increases, it diffuses into the cell and binds to ArpA. This binding induces a conformational change in ArpA, causing it to dissociate from the adpA promoter.[6]

-

Activation of AdpA Regulon: The derepression of adpA allows for the synthesis of the transcriptional activator AdpA. AdpA then activates a large regulon of genes, including strR.[5][8]

-

Streptomycin Production: StrR is a pathway-specific transcriptional activator for the streptomycin biosynthesis gene cluster. Its activation by AdpA initiates the production of streptomycin.[8]

Caption: A-factor signaling pathway in Streptomyces griseus.

Quantitative Data on γ-Butyrolactone Activity

The biological activity of GBLs is highly dependent on their concentration and chemical structure. The following table summarizes key quantitative data for representative GBLs.

| γ-Butyrolactone | Producing Organism | Regulated Phenotype | Effective Concentration | Reference(s) |

| A-factor | Streptomyces griseus | Streptomycin production, Sporulation | 10⁻⁹ M | [5] |

| SCB1 | Streptomyces coelicolor | Actinorhodin and Undecylprodigiosin production | Not specified | [9] |

| Virginiae Butanolides (VBs) | Streptomyces virginiae | Virginiamycin production | Nanomolar range | [10] |

Experimental Protocols

A variety of experimental techniques are employed to study GBL-mediated quorum sensing. These range from the chemical synthesis of GBL analogs to sensitive bioassays for their detection.

Chemical Synthesis of γ-Butyrolactones

The chemical synthesis of GBLs is essential for structure-activity relationship studies and for confirming the identity of natural products. A general synthetic scheme is presented below.[9][11]

Caption: General workflow for the chemical synthesis of γ-butyrolactones.

Methodology:

-

Starting Material: The synthesis often begins with a chiral precursor such as (R)-paraconyl alcohol to establish the stereochemistry of the butyrolactone ring.[11]

-

Protection: The free hydroxyl group is protected to prevent side reactions in subsequent steps.

-

Asymmetric Reduction: A key step to introduce the desired stereochemistry at other chiral centers. This can be achieved using methods like Rh-catalyzed asymmetric conjugate reduction or hydrogenolysis with copper hydride.[9]

-

Acylation: The side chain is introduced by acylation with an appropriate acyl chloride.

-

Deprotection: The protecting group is removed to yield the final GBL product.

-

Purification and Characterization: The synthesized GBL is purified by chromatography and its structure confirmed by NMR and mass spectrometry.

Bioassays for γ-Butyrolactone Detection

Bioassays are critical for detecting and quantifying GBL activity. These assays typically use a reporter strain that produces a measurable signal (e.g., pigment, light, or antibiotic resistance) in response to GBLs.

Caption: General workflow for a γ-butyrolactone bioassay.

Methodology (Example using a Streptomyces reporter): [12]

-

Reporter Strain: A mutant strain of a Streptomyces species that is deficient in GBL production but contains the GBL-responsive regulatory system is used. This strain is often engineered to produce a readily detectable reporter gene product (e.g., β-galactosidase, luciferase, or a pigment) upon GBL induction.

-

Assay Plate Preparation: The reporter strain is grown in a suitable medium and then overlaid on agar plates.

-

Sample Application: The samples to be tested (e.g., culture supernatants, extracts, or purified compounds) are spotted onto the surface of the agar.

-

Incubation: The plates are incubated to allow for the diffusion of any GBLs in the sample and the growth of the reporter strain.

-

Detection: The presence of GBLs is indicated by a zone of reporter gene expression around the point of sample application. The size and intensity of the zone can be used to semi-quantitatively assess the amount of GBL activity.

Analytical Methods for GBL Quantification

For precise quantification and structural elucidation of GBLs, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.[13][14][15]

Methodology (General GC-MS Protocol):

-

Sample Preparation: GBLs are extracted from aqueous samples (e.g., culture supernatants) using a non-polar solvent like methylene (B1212753) chloride or chloroform. The extract is then dried.[13]

-

Derivatization (Optional): For enhanced volatility and detection, GBLs can be derivatized, for example, by silylation.

-

GC Separation: The prepared sample is injected into a gas chromatograph, where the GBLs are separated based on their boiling points and interactions with the column's stationary phase.

-

MS Detection: The separated compounds are then introduced into a mass spectrometer, which fragments the molecules and detects the resulting ions. The mass spectrum provides a molecular fingerprint that can be used for identification and quantification by comparison to standards.

Conclusion and Future Directions

The study of 4-hydroxy-2-oxolanone derivatives has been instrumental in understanding the complex regulatory networks that govern bacterial life. While the unsubstituted core structure does not appear to be a natural signaling molecule, its role as the scaffold for a diverse array of GBLs highlights its fundamental importance. The A-factor system in Streptomyces remains a paradigm for GBL-mediated quorum sensing, but ongoing research continues to uncover novel GBLs and their associated regulatory circuits in a widening range of bacteria.[3][16]

For drug development professionals, the GBL signaling pathway presents an attractive target for antimicrobial strategies. The development of synthetic GBL analogs that can act as agonists or antagonists of GBL receptors could provide a means to manipulate bacterial behavior, for instance, by preventing the expression of virulence factors or inducing the production of beneficial secondary metabolites. Future research will likely focus on the discovery of new GBLs from diverse microbial sources, the elucidation of their biosynthetic and signaling pathways, and the development of novel therapeutic agents that target these systems.

References

- 1. Gamma-butyrolactones: Streptomyces signalling molecules regulating antibiotic production and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00007F [pubs.rsc.org]

- 4. Hormonal control by A-factor of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional Control by A-Factor of strR, the Pathway-Specific Transcriptional Activator for Streptomycin Biosynthesis in Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The A-factor regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the A-factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]

- 8. Transcriptional control by A-factor of strR, the pathway-specific transcriptional activator for streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Characterization of Binding Sequences for Butyrolactone Autoregulator Receptors in Streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. swgdrug.org [swgdrug.org]

- 14. dshs-koeln.de [dshs-koeln.de]

- 15. air.unimi.it [air.unimi.it]

- 16. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling a Lesser-Known Constituent of Saffron: A Technical Guide to 3,4-Dihydroxybutanoic Acid Gamma-Lactone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Crocus sativus L., commonly known as saffron, is a treasure trove of bioactive compounds, with crocins, picrocrocin, and safranal (B46814) being the most extensively studied for their therapeutic properties. However, the chemical complexity of saffron extends beyond these major constituents. This technical guide focuses on a less-explored molecule identified in Crocus sativus: 3,4-Dihydroxybutanoic acid and its cyclic form, 3,4-Dihydroxybutanoic acid gamma-lactone. While its presence has been documented, a significant research gap exists regarding its discovery, isolation, quantification, and specific biological roles within the context of saffron.

This document aims to provide a comprehensive overview of the current knowledge, propose hypothetical experimental workflows based on established methodologies for similar compounds in saffron, and highlight the potential research avenues for this intriguing molecule.

Quantitative Data on Organic Acids in Crocus sativus

While specific quantitative data for 3,4-Dihydroxybutanoic acid gamma-lactone in Crocus sativus is not available in the current body of scientific literature, studies have quantified other organic acids in saffron stigmas. This data provides a comparative context for the potential concentration range of such compounds.

Table 1: Quantitative Analysis of Organic Acids in Crocus sativus Stigmas

| Organic Acid | Concentration (µg/g of dry weight) | Analytical Method | Reference |

| Lactic Acid | 62 | GC-MS | [1] |

| Glycolic Acid | 40 | GC-MS | [1] |

| Malic Acid | 30 | GC-MS | [1] |

Proposed Experimental Protocols for the Study of 3,4-Dihydroxybutanoic Acid Gamma-Lactone in Crocus sativus

The following protocols are hypothetical and based on established methods for the extraction and analysis of polar metabolites and organic acids from plant matrices, particularly saffron.

Extraction of Polar Compounds from Crocus sativus Stigmas

This protocol outlines a general procedure for the extraction of polar compounds, which would include 3,4-Dihydroxybutanoic acid gamma-lactone.

-

Sample Preparation: Freeze-dry high-quality saffron stigmas and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered stigmas in a polar solvent system, such as 80% methanol (B129727) in water, at a ratio of 1:20 (w/v).

-

Extraction Conditions: Perform the extraction at 4°C for 24 hours with continuous agitation to maximize the recovery of polar metabolites while minimizing degradation.

-

Clarification: Centrifuge the extract at 10,000 x g for 15 minutes to pellet solid debris.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a concentrated crude extract.

Isolation by Solid-Phase Extraction (SPE)

A solid-phase extraction step can be employed for the initial fractionation of the crude extract to enrich the fraction containing organic acids.

-

Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove highly polar compounds like sugars.

-

Elution: Elute the fraction containing organic acids and other moderately polar compounds with a suitable solvent, such as a mixture of methanol and water. The optimal elution solvent would need to be determined experimentally.

Identification and Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including derivatized organic acids.

-

Derivatization: To increase volatility, the hydroxyl and carboxyl groups of 3,4-Dihydroxybutanoic acid must be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-550.

-

-

Identification: The identification of the derivatized 3,4-Dihydroxybutanoic acid gamma-lactone would be based on the comparison of its retention time and mass spectrum with that of an authentic standard.

-

Quantification: For quantitative analysis, a calibration curve would be prepared using a certified reference standard of 3,4-Dihydroxybutanoic acid gamma-lactone. An internal standard (e.g., a deuterated analog) should be used to correct for variations in extraction and derivatization efficiency.

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow

The following diagram illustrates a logical workflow for the investigation of 3,4-Dihydroxybutanoic acid gamma-lactone in Crocus sativus.

References

Spectroscopic Profile of Dihydro-4-hydroxy-2(3H)-furanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound Dihydro-4-hydroxy-2(3H)-furanone (CAS: 5469-16-9). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities in the fields of medicinal chemistry, natural product analysis, and drug discovery.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for Dihydro-4-hydroxy-2(3H)-furanone. This information is crucial for the structural elucidation and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data of Dihydro-4-hydroxy-2(3H)-furanone

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O (C2) | ~177 |

| CH-OH (C4) | ~68 |

| CH₂ (C3) | ~40 |

| CH₂-O (C5) | ~70 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of Dihydro-4-hydroxy-2(3H)-furanone is characterized by the presence of key functional groups.

Table 2: Infrared (IR) Spectroscopic Data of Dihydro-4-hydroxy-2(3H)-furanone

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Alcohol) | ~3400 | Broad |

| C=O (Lactone) | ~1770 | Strong |

These characteristic absorption bands are indicative of the hydroxyl group and the carbonyl group within the lactone ring structure.[1]

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry (MS) Data of Dihydro-4-hydroxy-2(3H)-furanone

| m/z | Relative Intensity (%) | Proposed Fragment |

| 102 | Base Peak | [M]⁺ (Molecular Ion) |

| 73 | High | [M - CHO]⁺ |

| 57 | Medium | [C₃H₅O]⁺ |

| 43 | High | [C₂H₃O]⁺ |

The mass spectrum typically shows a prominent molecular ion peak at m/z 102.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are based on standard practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified Dihydro-4-hydroxy-2(3H)-furanone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer the solution to a clean 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

Data Acquisition (¹H and ¹³C NMR):

-

Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used with a 45-degree pulse width and a longer relaxation delay (2-5 seconds) to ensure quantitative data.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film):

-

If the sample is a liquid, a drop can be placed between two KBr or NaCl plates to form a thin film.

-

If the sample is a solid, it can be dissolved in a volatile solvent, and a drop of the solution is placed on a KBr or NaCl plate. The solvent is then allowed to evaporate, leaving a thin film of the compound.

Data Acquisition (FTIR):

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is recorded in the mid-IR range (4000-400 cm⁻¹).

-

A background spectrum of the empty sample holder (or the solvent if applicable) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

The concentration should be optimized to avoid overloading the GC column and detector.

Data Acquisition (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the sample solution into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

The GC is typically equipped with a capillary column suitable for the analysis of polar compounds.

-

The oven temperature program should be optimized to ensure good separation of the analyte from any impurities.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

Acquire a full scan mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

References

The Therapeutic Promise of Furanones: A Technical Guide to a Versatile Pharmacophore

A deep dive into the burgeoning therapeutic applications of furanone derivatives, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

The furanone scaffold, a five-membered heterocyclic ring containing an oxygen atom, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Derivatives of this versatile pharmacophore have been extensively explored for their potential in treating a wide array of human diseases.[1][2][3]

Anticancer Applications: Halting Uncontrolled Cell Proliferation

Furanone derivatives have emerged as a promising class of antineoplastic agents, exhibiting cytotoxicity against various cancer cell lines.[1][4][5] Their mechanisms of action are diverse, including the induction of cell cycle arrest, interaction with DNA, and the inhibition of key enzymes involved in cancer progression.[1][4][5][6]

Quantitative Data: Anticancer Efficacy of Furanone Derivatives

The cytotoxic activity of various furanone derivatives has been quantified across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The data below is compiled from multiple studies to facilitate comparison.[1][4][5][7]

| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Key Findings & Reference |

| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA.[1][5] |

| N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k) | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage.[4] |

| Furan-based Pyridine Carbohydrazide (B1668358) (Compound 4) | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[7] |

| Furan-based N-phenyl triazinone (Compound 7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[7] |

| 5-O-silylated Mucobromic Acid (MBA) (Compound 3a) | HCT-116 (Colon) | 1.3 | Showed superior antiproliferative activity compared to the parent compound. |

Key Anticancer Mechanisms of Furanone Derivatives

Furanone derivatives exert their anticancer effects through several distinct and sometimes overlapping molecular mechanisms. The primary pathways identified are the halting of the cell division cycle and the induction of programmed cell death (apoptosis).

Many furanone derivatives have the ability to halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[1][4] This prevents the cells from dividing and propagating.

-

S-Phase Arrest: Bis-2(5H)-furanone derivatives have been observed to arrest the cell cycle in the S-phase, the period of DNA replication.[1][5] This activity is linked to the compound's ability to interact directly with DNA.[1][5]

-

G2/M Phase Arrest: Certain furan-based carbohydrazide and triazinone derivatives have been shown to cause cell cycle arrest at the G2/M phase.[4][7] This is often a consequence of cellular damage, particularly to DNA, which prevents the cell from entering mitosis.

Experimental Protocols: Anticancer Activity Assessment

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Materials:

-

96-well plates

-

Human cancer cell lines (e.g., C6, MCF-7)

-

Complete cell culture medium

-

Furanone derivative stock solutions (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

After 24 hours, treat the cells with various concentrations of the furanone derivatives (typically in a range from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for another 48-72 hours.

-

Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle-treated control.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

6-well plates

-

Human cancer cell lines

-

Furanone derivative

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of the furanone derivative for the specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and then incubate at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI signal.

Antimicrobial and Anti-biofilm Activity